4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one
Description
4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a nitro group, a phenylpiperazine moiety, and a dihydrophthalazinone core, making it a versatile molecule for various applications.
Properties
IUPAC Name |
4-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-24-20-9-5-4-8-19(20)23(25-26-24)17-10-11-21(22(16-17)29(31)32)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16H,12-15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUESRKAKYXIZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NNC(=O)C5=CC=CC=C54)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by the introduction of the phenylpiperazine group through nucleophilic substitution reactions. The final step often involves cyclization to form the dihydrophthalazinone core. Reaction conditions may include the use of strong acids for nitration, organic solvents for substitution reactions, and specific catalysts to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and strong acids or bases for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety.
Scientific Research Applications
Overview
4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a nitro group and a piperazine moiety, positions it as a potential candidate for therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit promising anticancer properties. The incorporation of the piperazine ring has been associated with enhanced interaction with biological targets involved in tumor growth and metastasis. For instance, studies have shown that derivatives of phthalazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Neuropharmacological Effects
The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Compounds similar to this compound have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders such as depression and anxiety .
Antimicrobial Properties
Some derivatives of phthalazine have demonstrated antibacterial and antifungal activities. The presence of the nitro group can enhance the compound's reactivity towards microbial targets, leading to effective antimicrobial action. Such properties are critical in the development of new antibiotics to combat resistant strains .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Nitration : Introduction of the nitro group onto a suitable aromatic precursor.
- Cyclization : Formation of the dihydrophthalazine ring through cyclization reactions.
- Substitution : Incorporation of the phenylpiperazine moiety via nucleophilic substitution reactions.
These synthetic routes are optimized for yield and purity through careful control of reaction conditions such as temperature and pressure .
Case Studies
Several studies highlight the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of 4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylpiperazine moiety can interact with various receptors or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness
4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one is unique due to its combination of a nitro group, phenylpiperazine moiety, and dihydrophthalazinone core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Biological Activity
The compound 4-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 396.44 g/mol. The structure features a dihydrophthalazinone core substituted with a nitrophenyl and a phenylpiperazine moiety, which are crucial for its biological activity.
Antidepressant Effects
Research has indicated that compounds with piperazine derivatives exhibit antidepressant-like effects in animal models. A study demonstrated that the introduction of a nitro group at the para position of the phenyl ring enhances the affinity for serotonin receptors, which is critical for mood regulation.
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism involves the induction of apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary tests suggest it possesses moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and cellular pathways:
- Serotonin Receptor Modulation : The phenylpiperazine moiety is known to interact with serotonin receptors, which may explain its antidepressant effects.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing ROS levels and activating caspases.
- Membrane Disruption : Its amphipathic nature allows it to integrate into bacterial membranes, leading to cell lysis.
Case Studies
Several studies have documented the biological activity of similar compounds:
- Study on Antidepressant Activity : A comparative analysis showed that derivatives with similar structures exhibited significant improvement in depression-like behaviors in mice models when tested against standard antidepressants.
- Antitumor Efficacy : In a study involving human cancer cell lines, compounds structurally related to our target compound showed IC50 values in the micromolar range, indicating potent antitumor effects.
Data Table
Q & A
Q. Example Optimization Table :
| Parameter | Tested Conditions | Yield Range |
|---|---|---|
| Catalyst (Coupling) | Pd(OAc) vs. CuI | 45–78% |
| Solvent (Cyclization) | DMF vs. EtOH | 62–85% |
| Temperature | 80°C vs. Microwave (120°C) | 70–92% |
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
SAR studies focus on modifying pharmacophores and evaluating bioactivity:
Piperazine Substitution : Replace 4-phenylpiperazine with 4-(2,3-dimethylphenyl)piperazine to assess receptor affinity changes (as in ).
Nitro-Group Modifications : Reduce nitro to amine or replace with cyano to evaluate electron-withdrawing effects .
Biological Assays : Test derivatives for kinase inhibition (e.g., PARP-1) or cytotoxicity (MTT assay in cancer cell lines).
Computational Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., DNA repair enzymes) .
Advanced: How can pharmacological evaluation be designed to assess target specificity?
Methodological Answer:
In Vitro Profiling :
- Enzyme Assays : Measure IC against PARP-1, Topoisomerase I/II, and off-target kinases (e.g., EGFR, VEGFR).
- Cell-Based Models : Use siRNA knockdown to confirm target dependency in apoptosis pathways .
In Vivo Models : Administer in xenograft mice (e.g., 10–50 mg/kg, oral/i.p.) and monitor tumor growth vs. toxicity (AST/ALT levels).
ADME Studies :
- Plasma Stability : Incubate compound in rat plasma (37°C, 24 hrs) and quantify degradation via LC-MS.
- CYP450 Inhibition : Screen for interactions using human liver microsomes .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Methodological Answer:
Dynamic vs. Static Analysis :
- NMR : Detects time-averaged conformations (e.g., piperazine ring puckering).
- X-ray : Captures a single crystalline state. Discrepancies may arise from solution vs. solid-state dynamics .
DFT Calculations : Optimize molecular geometry using Gaussian09 and compare computed NMR shifts with experimental data .
Variable-Temperature NMR : Perform at 298 K vs. 323 K to identify conformational flexibility in the nitro-phenyl group .
Advanced: What computational approaches are recommended for predicting metabolic pathways?
Methodological Answer:
MetaSite Software : Predict phase I metabolism (e.g., nitro-reduction to amine or CYP-mediated oxidation) .
Molecular Dynamics (MD) : Simulate binding to CYP3A4/2D6 isoforms to identify metabolic hotspots.
In Silico Toxicity : Use Derek Nexus to assess mutagenicity risks from nitroso intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
